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Compound of Interest

Compound Name:
2-(2,5-Dichlorophenyl)propanoic

acid

CAS No.: 1249190-68-8

Cat. No.: B15276523

Get Quote

An In-Depth Technical Guide to 2-(2,5-Dichlorophenyl)propionic Acid

Abstract
This technical guide provides a comprehensive overview of 2-(2,5-dichlorophenyl)propionic

acid, a substituted aromatic carboxylic acid. The document is structured to serve researchers,

scientists, and professionals in drug development by detailing the compound's chemical

identity, physicochemical properties, conceptual synthesis, and potential research applications.

While literature on this specific molecule is not abundant, this guide synthesizes available data

with expert analysis of its structural features and comparisons to analogous compounds to

provide a robust scientific profile. Key identifiers, including its SMILES string and InChIKey, are

presented as foundational data points. The guide also covers presumed safety protocols and

theoretical analytical characterization, offering a well-rounded perspective for laboratory work.

Chemical Identity and Structure
The unique spatial arrangement and electronic properties of a molecule are fundamentally

defined by its structure. For 2-(2,5-dichlorophenyl)propionic acid, the presence of a
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dichlorinated phenyl ring directly attached to a propionic acid moiety at the alpha-carbon

dictates its chemical behavior and potential interactions.

2.1 Chemical Identifiers

Precise identification is critical for database searches, procurement, and regulatory

documentation. The following table summarizes the key chemical identifiers for 2-(2,5-

dichlorophenyl)propionic acid.

Identifier Value Source

IUPAC Name
2-(2,5-

dichlorophenyl)propanoic acid
N/A

SMILES
CC(C1=C(C=CC(=C1)Cl)Cl)C(

=O)O
PubChem CID: 21467118

InChIKey
XAFWOKHOVFWWBQ-

UHFFFAOYSA-N
PubChem CID: 21467118

Molecular Formula C₉H₈Cl₂O₂ PubChem CID: 21467118

PubChem CID 21467118 PubChem CID: 21467118

2.2 Structural Representation

The two-dimensional structure of the molecule is visualized below, illustrating the connectivity

of the atoms.

Caption: 2D structure of 2-(2,5-dichlorophenyl)propionic acid.

Physicochemical Properties
The physicochemical properties of a compound are paramount for predicting its behavior in

biological and chemical systems, influencing everything from solubility to membrane

permeability.

3.1 Predicted Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15276523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


While experimental data for 2-(2,5-dichlorophenyl)propionic acid is limited, computational

models provide valuable estimates. The data below is sourced from predictions available on

PubChem.

Property Predicted Value Unit

Molecular Weight 219.07 g/mol

Monoisotopic Mass 217.99013 Da

XlogP 3.2 N/A

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
2

Rotatable Bond Count 2

The predicted XlogP value of 3.2 suggests that the compound is moderately lipophilic. This is a

direct consequence of the nonpolar dichlorophenyl group, balanced by the polar carboxylic acid

function. This balance is a common feature in many orally bioavailable drugs, as it facilitates

passage through cellular membranes while retaining sufficient aqueous solubility for

distribution.

Conceptual Synthesis Workflow
A robust and efficient synthetic route is essential for producing any compound for research or

development. While a validated protocol for 2-(2,5-dichlorophenyl)propionic acid is not readily

available in public literature, a logical synthetic strategy can be devised based on established

organic chemistry principles.

4.1 Retrosynthetic Analysis

The primary challenge in the synthesis is the formation of the carbon-carbon bond between the

aromatic ring and the propionic acid alpha-carbon. A reliable approach involves a Grignard

reaction. The target molecule can be disconnected at this C-C bond, leading back to a 2,5-

dichlorophenyl Grignard reagent and a suitable three-carbon electrophile.
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4.2 Proposed Synthetic Pathway

The following multi-step synthesis is proposed as a viable route to obtain 2-(2,5-

dichlorophenyl)propionic acid. The choice of starting from 1-bromo-2,5-dichlorobenzene is

strategic, as the bromine atom is well-suited for conversion into a Grignard reagent.

1-Bromo-2,5-dichlorobenzene Formation of Grignard Reagent 2,5-Dichlorophenyl-
magnesium Bromide

Mg, THF

Nucleophilic Addition 1-(2,5-Dichlorophenyl)-propan-2-ol

1. Add Reagent
2. H₃O⁺ Workup

Propylene Oxide
OxidationKMnO₄ or CrO₃ 2-(2,5-Dichlorophenyl)-

propionic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(2,5-dichlorophenyl)propionic acid.

Experimental Protocol Considerations:

Grignard Formation: The reaction of 1-bromo-2,5-dichlorobenzene with magnesium turnings

in an anhydrous ether solvent like THF is a standard procedure. The key is maintaining strict

anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Nucleophilic Addition: The Grignard reagent is then reacted with an electrophile such as

propylene oxide. This reaction must be performed at low temperatures (e.g., 0 °C to -78 °C)

to control reactivity and minimize side reactions. An acidic workup is required to protonate

the resulting alkoxide.

Oxidation: The secondary alcohol intermediate is oxidized to the carboxylic acid. A strong

oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by

acidification, or Jones reagent (CrO₃ in sulfuric acid) would be effective. The choice of

oxidant depends on scale and desired workup conditions. Purification would likely involve

crystallization or column chromatography.

Potential Applications and Research Context
The structural motif of 2-(2,5-dichlorophenyl)propionic acid, specifically the 2-arylpropionic acid

core, is a well-known pharmacophore. This class of compounds, known as "profens," includes

many common non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Flurbiprofen.
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Medicinal Chemistry: The primary research interest in this molecule would likely be as an

NSAID candidate. The dichlorophenyl substitution pattern would modulate the lipophilicity

and electronic properties of the molecule, potentially influencing its binding affinity and

selectivity for cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. Researchers

could synthesize this compound as part of a library to explore structure-activity relationships

(SAR) for novel anti-inflammatory or analgesic agents.

Synthetic Building Block: The compound serves as a valuable precursor for more complex

molecules. For instance, the existence of its amino-functionalized analog, (R)-2-Amino-3-

(2,5-dichlorophenyl)propanoic acid, which is used as an unnatural amino acid in peptide

chemistry, underscores the utility of this scaffold.[1] The carboxylic acid handle allows for

straightforward derivatization via amidation, esterification, or reduction.

Agrochemical Research: While its phenoxy-analogs like Dichlorprop are known herbicides,

the activity of 2-(2,5-dichlorophenyl)propionic acid in this area is not established.[2] Its

structural similarity might warrant screening for herbicidal or plant growth regulatory effects,

although the mechanism of action would likely differ from the auxin-like activity of the

phenoxy herbicides.

Theoretical Analytical Characterization
For any newly synthesized compound, unambiguous characterization is essential. The

following are expected outcomes from standard analytical techniques.

¹H NMR: The proton NMR spectrum should show a characteristic doublet for the methyl

(CH₃) group and a corresponding quartet for the alpha-proton (CH). The aromatic region

would display a complex splitting pattern for the three protons on the dichlorophenyl ring.

The carboxylic acid proton would appear as a broad singlet, typically far downfield (>10

ppm).

¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the alpha-

carbon, the carbonyl carbon of the carboxylic acid, and the six unique carbons of the

aromatic ring (two of which are substituted with chlorine).

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Critically,

due to the presence of two chlorine atoms, a characteristic isotopic pattern would be
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observed. The M+2 peak (from one ³⁷Cl and one ³⁵Cl) and M+4 peak (from two ³⁷Cl atoms)

would have predictable relative intensities, providing strong evidence for the presence of two

chlorine atoms in the molecule.

Presumed Safety and Handling
No specific safety data sheet (SDS) is available for 2-(2,5-dichlorophenyl)propionic acid.

Therefore, a risk assessment must be based on structurally similar compounds, such as

propionic acid and other chlorinated aromatic acids.

Hazard Classification (Presumed): Based on analogs, this compound should be handled as

a corrosive substance that can cause severe skin burns and eye damage.[3][4] It may also

cause respiratory irritation. Harmful if swallowed is another potential hazard.[5]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid or solutions

should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

[6]

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated

area away from incompatible materials such as strong bases and oxidizing agents.

This presumed safety profile is for guidance only. A thorough, substance-specific risk

assessment should be conducted by trained personnel before any experimental work is

undertaken.

Conclusion
2-(2,5-Dichlorophenyl)propionic acid is a compound with significant potential, primarily as a

candidate for medicinal chemistry research due to its core 2-arylpropionic acid structure. While

direct experimental data is sparse, this guide provides its definitive chemical identifiers

(SMILES and InChIKey) and constructs a robust profile based on computational data and

expert analysis of its structure. The proposed synthetic pathway and theoretical analytical data

offer a practical foundation for researchers aiming to synthesize and characterize this molecule.

As with any research chemical, all work should be preceded by a careful review of presumed

hazards and the implementation of appropriate safety protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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